molecular formula C12H8BrF3O4 B2430110 Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate CAS No. 2379918-36-0

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate

Cat. No.: B2430110
CAS No.: 2379918-36-0
M. Wt: 353.091
InChI Key: ZRIHOWNAGVHYEM-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H8BrF3O4 and a molecular weight of 353.09 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with bromine and trifluoromethoxy groups, making it an interesting subject for various chemical and pharmaceutical studies.

Properties

IUPAC Name

ethyl 7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3O4/c1-2-18-11(17)9-4-6-3-7(20-12(14,15)16)5-8(13)10(6)19-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIHOWNAGVHYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the ethyl carboxylate group. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .

Chemical Reactions Analysis

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:

    Ethyl 7-bromo-5-methoxybenzofuran-2-carboxylate: Similar structure but with a methoxy group instead of trifluoromethoxy.

    Ethyl 7-chloro-5-(trifluoromethoxy)benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Biological Activity

Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique trifluoromethoxy and bromo substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₂H₈BrF₃O₄
  • CAS Number : 2379918-36-0

The presence of the trifluoromethoxy group enhances the electrophilic character of the compound, potentially influencing its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that benzofuran derivatives with similar structural features showed enhanced antiproliferative activity against cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
A5490.56
HT-291.4
B-161.6

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. The IC50 value for tubulin polymerization inhibition was reported at 0.56 µM, indicating potent activity .
  • Induction of Apoptosis : The compound has been linked to increased caspase-3 activation in treated cells, suggesting that it may induce programmed cell death .
  • Modulation of Cell Cycle : Flow cytometry analyses indicated that treatment with this compound resulted in significant alterations in the cell cycle phases, promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available benzofuran derivatives. The introduction of the trifluoromethoxy group is often achieved through electrophilic aromatic substitution methods.

This compound serves as a valuable building block in medicinal chemistry, facilitating the development of novel therapeutic agents targeting various diseases.

Q & A

Q. Key Variables Affecting Yield :

  • Catalyst Choice : Pd(PPh₃)₄ vs. Pd(OAc)₂ impacts coupling efficiency.
  • Temperature : Microwave irradiation enhances reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.

Q. Table 1: Comparison of Synthetic Methods

StepMethodYield (%)ConditionsReference
Benzofuran formationCyclization77–80Reflux, 6–8 h
Suzuki couplingMicrowave-assisted70–85Pd(PPh₃)₄, 120°C, 30 min

Advanced: How can conflicting crystallographic data for brominated benzofuran derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C-Br vs. C-O distances) arise from:

  • Experimental Artifacts : Poor crystal quality or twinning.
  • Software Limitations : SHELX refinement may underestimate anisotropic displacement parameters for heavy atoms like bromine .

Q. Resolution Strategies :

Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution) to refine electron density maps .

Comparative Analysis : Benchmark against structurally analogous compounds (e.g., Ethyl 5-bromobenzofuran-2-carboxylate, C-Br = 1.89 Å ).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign benzofuran protons (δ 6.8–7.5 ppm) and ester carbonyl (δ 165–170 ppm).
    • 19F NMR : Confirm trifluoromethoxy group (δ −55 to −60 ppm) .
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-O-C (1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and bromine isotope pattern.

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/ShiftsReference
¹H NMRδ 7.45 (s, H-7), 4.35 (q, OCH₂CH₃)
19F NMRδ −58.2 (CF₃O)
IR1725 cm⁻¹ (C=O)

Advanced: How can computational modeling optimize reaction pathways for derivatives?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C-7 vs. C-5). Use Gaussian09 with B3LYP/6-31G* basis set .
  • Docking Studies : Screen derivatives for bioactivity (e.g., antimicrobial targets) using AutoDock Vina .

Q. Case Study :

  • Pharmacophore Modeling : Trifluoromethoxy groups enhance lipophilicity (logP = 2.8), improving blood-brain barrier penetration in CNS drug candidates .

Basic: What are the documented biological activities of structurally related benzofuran carboxylates?

Methodological Answer:

  • Antimicrobial : Ethyl 5-fluorobenzofuran-2-carboxylate analogs show MIC = 4–16 µg/mL against S. aureus .
  • Anticancer : Methyl 5-arylbenzofuran-2-carboxylates inhibit topoisomerase II (IC₅₀ = 12–35 µM) .

Q. Mechanistic Insight :

  • The bromine atom enhances electrophilic reactivity, facilitating covalent binding to thiol groups in target enzymes .

Advanced: How to address low reproducibility in Suzuki coupling yields for scale-up?

Methodological Answer:

  • Root Causes :
    • Catalyst deactivation (Pd aggregation).
    • Boronic acid impurities (e.g., boroxine formation).
  • Solutions :
    • Precatalyst Systems : Use Pd(OAc)₂ with SPhos ligand for stability.
    • Purification : Flash chromatography (hexane:EtOAc) to remove biphasic byproducts .

Q. Table 3: Optimization Protocol

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2 mol% Pd(OAc)₂+15%
LigandSPhos+20%
Temperature100°C (microwave)+25%

Basic: What crystallographic software is recommended for structural refinement?

Methodological Answer:

  • SHELXL : Industry standard for small-molecule refinement; robust for handling heavy atoms (Br, F) .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams (Fig. 1 in ).

Q. Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

Advanced: How to analyze substituent effects on benzofuran ring planarity?

Methodological Answer:

  • X-ray Diffraction : Quantify mean deviation from planarity (e.g., 0.005 Å for trifluoromethoxy derivatives ).
  • Torsion Angle Analysis : Compare C-O-CF₃ vs. C-Br dihedrals to assess steric/electronic effects.

Q. Key Finding :

  • Electron-withdrawing groups (e.g., CF₃O) increase ring planarity, enhancing π-π stacking in crystal lattices .

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